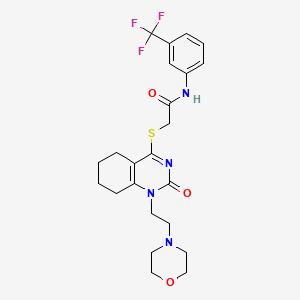
2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., medication, industrial chemical, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction was carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the conditions under which the reaction occurs, the products of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties can include reactivity, acidity or basicity, and redox potential.科学的研究の応用
Antimicrobial Evaluation
2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide and its derivatives have been studied for their antimicrobial properties. For instance, Gul et al. (2017) synthesized a series of similar compounds and found them active against selected microbial species, indicating potential for antimicrobial applications (Gul et al., 2017). Additionally, Majithiya and Bheshdadia (2022) synthesized derivatives from a morpholin-3-one molecule and investigated their antimicrobial activity against bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Antifungal Properties
Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents, particularly effective against Candida and Aspergillus species, suggesting potential use in antifungal therapies (Bardiot et al., 2015).
Analgesic and Anti-Inflammatory Activities
Compounds similar to 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have been evaluated for their analgesic and anti-inflammatory properties. Gopa et al. (2001) and Alagarsamy et al. (2015) synthesized and tested related compounds, noting significant activities compared to standard drugs, suggesting their potential in pain and inflammation management (Gopa et al., 2001), (Alagarsamy et al., 2015).
Structural and Spectroscopic Studies
El-Azab et al. (2016) conducted a detailed structural and vibrational study on a similar compound, highlighting its potential in molecular docking and inhibitory activity against specific biological targets (El-Azab et al., 2016).
Enzyme Inhibition and Molecular Docking
Riaz et al. (2020) synthesized derivatives and evaluated their enzyme inhibitory potentials, revealing promising bioactive properties. Their study included molecular docking, suggesting these compounds as potential leads for future biological applications (Riaz et al., 2020).
Antimicrobial and Antifungal Synthesis
Jayadevappa et al. (2012) synthesized a class of biologically active compounds related to the target molecule and tested their antimicrobial activity, indicating superior in vitro activity compared to standard drugs (Jayadevappa et al., 2012).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and its environmental impact.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
特性
IUPAC Name |
2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3S/c24-23(25,26)16-4-3-5-17(14-16)27-20(31)15-34-21-18-6-1-2-7-19(18)30(22(32)28-21)9-8-29-10-12-33-13-11-29/h3-5,14H,1-2,6-13,15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEBLZSMLYIMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2894476.png)
![1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2894477.png)
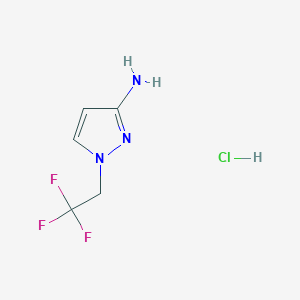
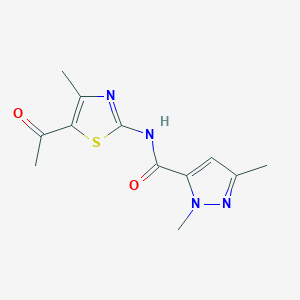
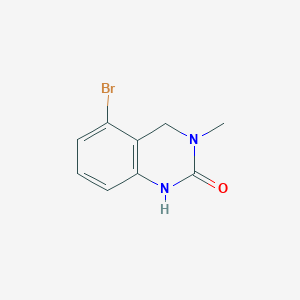
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2894483.png)
![N-(2,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2894484.png)
![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)
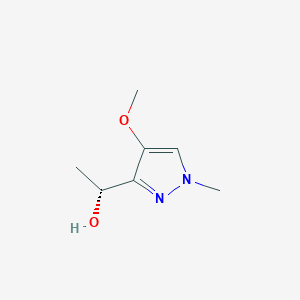
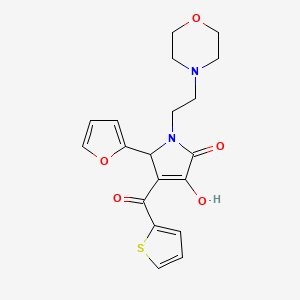
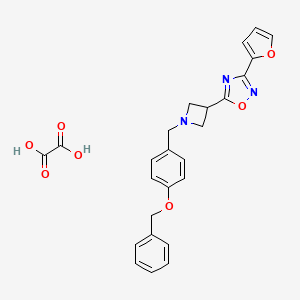
![(E)-3-(2-chlorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2894492.png)
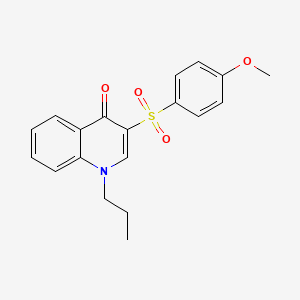
![2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2894495.png)